4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane is a chemical compound with the molecular formula C16H29F3. It is characterized by the presence of an ethenyl group, a methyl group, and a trifluoromethyl group attached to a dodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time would be optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction could produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structural features may make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethenyl-2-fluoroaniline: Similar in structure but contains a fluoro group instead of a trifluoromethyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a benzoic acid moiety instead of a dodecane backbone.
Uniqueness
4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane is unique due to the combination of its ethenyl, methyl, and trifluoromethyl groups on a dodecane backbone.
Eigenschaften
CAS-Nummer |
821799-51-3 |
---|---|
Molekularformel |
C16H29F3 |
Molekulargewicht |
278.40 g/mol |
IUPAC-Name |
4-ethenyl-2-methyl-4-(trifluoromethyl)dodecane |
InChI |
InChI=1S/C16H29F3/c1-5-7-8-9-10-11-12-15(6-2,13-14(3)4)16(17,18)19/h6,14H,2,5,7-13H2,1,3-4H3 |
InChI-Schlüssel |
ROTIAFVLOGNBMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC(C)C)(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.